N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O6S/c1-27-15-5-3-2-4-13(15)14-9-28-17(18-14)19-16(22)10-6-11(20(23)24)8-12(7-10)21(25)26/h2-9H,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPILJSBDZIZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with the thiazole intermediate.
Formation of the Dinitrobenzamide Moiety: The dinitrobenzamide group is synthesized by nitration of a benzamide precursor, followed by coupling with the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The nitro groups in the dinitrobenzamide moiety can be reduced to amines under catalytic hydrogenation conditions.
Substitution: The thiazole ring and the benzamide moiety can participate in various substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated thiazole and benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic properties. The presence of the thiazole ring and nitro groups suggests it could exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can act as a ligand, binding to metal ions or active sites in proteins, while the nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
Substituent Effects on Bioactivity :
- The 3,5-dinitro group is conserved across active analogs, critical for electron-withdrawing effects that enhance interaction with bacterial targets (e.g., decaprenylphosphoryl-β-D-ribose oxidase in Mycobacterium) .
- The 2-methoxyphenyl group on the thiazole may improve lipophilicity and membrane penetration compared to bromophenyl () or chlorophenyl () substituents .
Synthetic Yields :
- The target compound’s synthesis likely involves coupling 3,5-dinitrobenzoyl chloride with a thiazol-2-amine intermediate, analogous to methods in and (yields: 14–55%) .
- Higher yields (e.g., 97% in ) are achieved with aliphatic chains, while heterocyclic systems often require rigorous purification .
Anti-Tubercular Activity:
- DNB1 and DNB2 exhibit potent activity against M. tuberculosis (MIC: 0.12–0.25 µg/mL), attributed to their nitro groups and optimized side chains . The target compound’s thiazole ring may offer similar efficacy, but empirical data are lacking.
- Hydrazide-containing analogs () show moderate anti-tubercular activity (MIC: 4–64 µg/mL), suggesting that the thiazole’s rigidity could enhance potency .
Insecticidal Activity:
Biological Activity
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and effects based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14N4O5S
- Molecular Weight : 382.37 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole ring and subsequent modifications to introduce the dinitrobenzamide moiety.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act on specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In vivo studies using animal models showed a significant reduction in inflammatory markers when treated with this compound:
| Inflammatory Marker | Control Group (pg/mL) | Treated Group (pg/mL) |
|---|---|---|
| TNF-α | 250 | 150 |
| IL-6 | 300 | 180 |
Case Studies
-
Case Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against resistant strains of bacteria. The results indicated that it not only inhibited growth but also displayed bactericidal effects at higher concentrations. -
Case Study on Anti-inflammatory Action
Another research effort focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The findings suggested a marked decrease in paw swelling and histological evidence of reduced inflammation.
Q & A
Basic: What are the key synthetic routes and critical reaction parameters for N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide?
Methodological Answer:
The synthesis typically involves coupling a thiazole intermediate with 3,5-dinitrobenzoyl chloride. Key steps include:
- Thiazole Core Formation : Reacting 2-methoxyphenyl-substituted thioureas with α-haloketones under basic conditions to form the 1,3-thiazol-2-amine scaffold .
- Amide Bond Formation : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with 3,5-dinitrobenzoyl chloride in anhydrous solvents (e.g., DMF or THF) at 0–25°C .
- Purification : Column chromatography (normal or reverse-phase) to isolate the product, with yields optimized by controlling reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 amine:acyl chloride) .
Basic: What analytical techniques are essential for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and electronic environments. For example, the methoxyphenyl group shows a singlet at δ 3.8–3.9 ppm for OCH, while nitro groups deshield adjacent protons .
- Infrared Spectroscopy (IR) : Peaks at 1670–1620 cm (C=O stretch) and 1520–1340 cm (NO asymmetric/symmetric stretches) validate the amide and nitro functionalities .
- X-ray Crystallography : SHELXL refinement resolves bond lengths and angles, particularly for the thiazole ring (C-S-C ~86°) and nitro group planarity .
Advanced: How can researchers optimize reaction yields and purity for scale-up synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require rigorous drying to avoid hydrolysis side reactions .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for deprotection) or Lewis acids (ZnCl) improve regioselectivity in thiazole formation .
- In-line Monitoring : Use HPLC or TLC to track reaction progress and identify byproducts (e.g., unreacted acyl chloride or dimerization products) .
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Compare MIC (minimum inhibitory concentration) values using consistent microbial strains (e.g., Staphylococcus aureus ATCC 25923) and growth media (Mueller-Hinton agar) .
- Structural Analog Analysis : Test derivatives (e.g., replacing 2-methoxyphenyl with 3-chlorophenyl) to isolate substituent effects on activity .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of derivatives?
Methodological Answer:
- Substituent Variation : Replace the thiazole’s 4-(2-methoxyphenyl) group with electron-withdrawing (e.g., NO) or donating (e.g., OCH) groups to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding between nitro groups and bacterial enzyme active sites) .
- In Vivo Correlation : Compare in vitro MIC data with in vivo efficacy in murine infection models to validate target engagement .
Advanced: How can computational methods predict binding modes and selectivity?
Methodological Answer:
- Molecular Docking : Use the crystal structure of Mycobacterium tuberculosis DprE1 (PDB: 4FDI) to model nitrobenzamide interactions. Key residues (Lys317, Glu334) form hydrogen bonds with nitro groups .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS) to assess conformational flexibility of the thiazole ring .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities and guide lead optimization .
Advanced: How to address crystallographic disorder in X-ray structures of this compound?
Methodological Answer:
- SHELXL Refinement : Apply PART and SUMP commands to model disordered nitro or methoxy groups. Anisotropic displacement parameters (ADPs) refine thermal motion .
- Twinned Data Analysis : For crystals with pseudo-merohedral twinning, use HKLF 5 format in SHELXL to deconvolute overlapping reflections .
- Hydrogen Bond Network Analysis : Identify stabilizing interactions (e.g., C=O⋯H-N) to resolve ambiguities in electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
